2-(2-溴乙烯基)-5-硝基呋喃

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical compound 2-(2-Bromoethenyl)-5-nitrofuran is part of a broader class of nitrofuran compounds. Nitrofurans are known for their broad biological activities and applications in various fields due to their unique structural properties. They have been extensively studied for their synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

Synthetic approaches to compounds structurally related to 2-(2-Bromoethenyl)-5-nitrofuran have been explored, demonstrating the versatility of nitrofuran derivatives in chemical synthesis. For instance, methods for preparing nitro-functionalized analogues of 1,3-butadiene highlight the reactivity of the nitrovinyl moiety, a key feature in the synthesis of nitrofuran derivatives (Sadowski & Kula, 2024).

Molecular Structure Analysis

The molecular structure of nitrofuran compounds, including 2-(2-Bromoethenyl)-5-nitrofuran, can be analyzed through structure-activity relationship studies. These studies often correlate molecular orbital energies and hydrophobicity with biological activity, offering insights into the design of less mutagenic compounds (Debnath et al., 1991).

Chemical Reactions and Properties

Nitrofuran derivatives undergo various chemical transformations, contributing to their wide range of biological activities and applications. The reactivity of nitroxides, related to nitrofurans in terms of their oxidative and reductive potentials, showcases the diverse chemical reactions these compounds can participate in, from oxidation reactions to radical transformations (Leifert & Studer, 2023).

Physical Properties Analysis

The physical properties of nitrofuran compounds, including solubility, melting points, and stability, are crucial for their application in different domains. While specific data on 2-(2-Bromoethenyl)-5-nitrofuran might not be readily available, the general properties of nitrofurans suggest they possess significant chemical stability and a range of solubility in organic solvents.

Chemical Properties Analysis

The chemical properties of nitrofurans, such as reactivity towards nucleophiles and electrophiles, are pivotal in their application in synthetic chemistry and biological systems. The catalytic reduction of aromatic nitro compounds to aromatic amines using CO illustrates the versatility of nitro compounds in chemical synthesis (Tafesh & Weiguny, 1996).

科学研究应用

抗菌性能

- 细菌抑制和杀菌作用:研究表明,呋喃衍生物,特别是在5位上带有硝基基团的衍生物,如2-(2-溴乙烯基)-5-硝基呋喃,表现出相当大的细菌抑制作用。这种作用对革兰氏阳性和革兰氏阴性生物都有效。观察到这些化合物的高浓度会缓慢地杀菌,而低浓度则倾向于抑菌 (Dodd, Stillman, Roys, & Crosby, 1944)。

超越氧化还原循环的机制

- 细胞毒性机制:包括2-(2-溴乙烯基)-5-硝基呋喃在内的硝基呋喃具有超越氧化还原循环的细胞毒性机制。研究表明,这些化合物甚至在不进入氧化还原循环机制的情况下也可能表现出毒性效应,可能通过抑制抗氧化酶 (Gallardo-Garrido et al., 2020)。

化学合成和反应

- 合成和反应:2-溴乙酰-5-硝基呋喃已被用于合成具有杀菌活性的化合物。例如,它与苯胺的反应会产生显示出相当抗菌性能的衍生物 (Holla, Ambekar, & Pujar, 1981)。

基因表达干扰

- 与基因表达的干扰:发现硝基呋喃以高度特异的方式干扰基因表达,特别影响可诱导基因的表达。这指向了在选择性翻译控制中的潜在作用 (Herrlich & Schweiger, 1976)。

遗传毒性研究

- 比较遗传毒性评估:对各种硝基呋喃衍生物的遗传毒性研究,包括类似于2-(2-溴乙烯基)-5-硝基呋喃的化合物,表明硝基基团的位置与化合物的遗传毒性之间存在关系。这表明特定的结构特征对它们的活性至关重要 (González Borroto et al., 2005)。

作为生长促进剂的潜力

- 动物饲料中的生长促进剂:一些硝基呋喃衍生物,包括与2-(2-溴乙烯基)-5-硝基呋喃结构相关的化合物,已被评估为动物饲料中的生长促进剂,特别是在家禽中。已注意到它们对各种病原微生物的有效性 (Creek, Dendy, & Hinners, 1959)。

属性

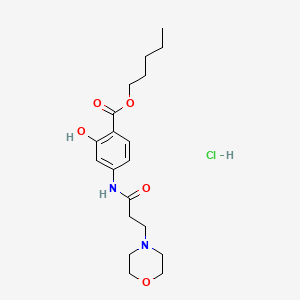

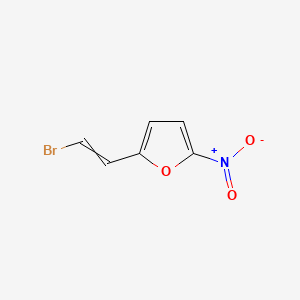

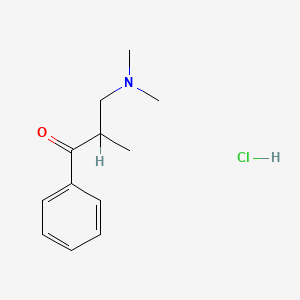

IUPAC Name |

2-(2-bromoethenyl)-5-nitrofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHDJUJHFAUWFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 94622 | |

CAS RN |

67363-72-8 |

Source

|

| Record name | 2-(2-Bromoethenyl)-5-nitrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067363728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)